3-Nitro-5-(trifluoromethyl)benzenesulfonyl chloride
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Overview
Description
3-Nitro-5-(trifluoromethyl)benzenesulfonyl chloride: is an organic compound with the molecular formula C7H3ClF3NO4S. It is a derivative of benzenesulfonyl chloride, featuring both nitro and trifluoromethyl substituents. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(trifluoromethyl)benzenesulfonyl chloride typically involves the nitration of 3-(trifluoromethyl)benzenesulfonyl chloride. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-5-(trifluoromethyl)benzenesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under basic conditions or in the presence of a catalyst.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Ester Derivatives: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Amino Derivatives: Formed by the reduction of the nitro group.
Scientific Research Applications
Chemistry: 3-Nitro-5-(trifluoromethyl)benzenesulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl and nitro functionalities into target molecules. It is also used in the preparation of various intermediates for pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize sulfonamide-based drugs, which have antibacterial and anti-inflammatory properties. It is also used in the development of enzyme inhibitors and other bioactive molecules .
Industry: In the chemical industry, it is used in the production of dyes, pigments, and polymers. Its reactivity makes it a valuable intermediate in the synthesis of complex organic compounds .
Mechanism of Action
The mechanism of action of 3-Nitro-5-(trifluoromethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile used. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile .
Comparison with Similar Compounds
- 4-Nitro-3-(trifluoromethyl)benzenesulfonyl chloride
- 3-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 3,5-Bis(trifluoromethyl)benzenesulfonyl chloride
Comparison: 3-Nitro-5-(trifluoromethyl)benzenesulfonyl chloride is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents enhance the compound’s reactivity and make it suitable for specific synthetic applications. In comparison, other similar compounds may lack one of these functional groups, resulting in different reactivity and applications .
Properties
Molecular Formula |
C7H3ClF3NO4S |
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Molecular Weight |
289.62 g/mol |
IUPAC Name |
3-nitro-5-(trifluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H3ClF3NO4S/c8-17(15,16)6-2-4(7(9,10)11)1-5(3-6)12(13)14/h1-3H |
InChI Key |
MOYGGYAGYOQCIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)C(F)(F)F |
Origin of Product |
United States |
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